molecular formula C6H13ClN4 B6194270 (1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride CAS No. 2679950-40-2

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B6194270
CAS No.: 2679950-40-2
M. Wt: 176.6
InChI Key:
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Description

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Alkylation: The triazole ring is then alkylated using appropriate alkylating agents to introduce the methyl group at the 1-position.

    Amination: The resulting intermediate is subjected to amination reactions to introduce the propan-1-amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and optimized reaction pathways ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation Products: Oxides, imines, and nitriles.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1H-1,2,4-triazol-5-yl)propan-1-amine: Lacks the methyl group at the 1-position of the triazole ring.

    (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine: Contains a different triazole isomer.

    (1S)-1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine: Methyl group is positioned differently on the triazole ring.

Uniqueness

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2679950-40-2

Molecular Formula

C6H13ClN4

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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